
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is an organic compound characterized by its complex structure, which includes an amino group, a benzodioxole ring, and a phenylprop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: Starting from a suitable precursor, the benzodioxole ring is synthesized through a cyclization reaction.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.
Formation of the Phenylprop-2-enoic Acid Moiety: This involves the condensation of the benzodioxole derivative with a phenylacetic acid derivative under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the double bond in the phenylprop-2-enoic acid moiety to a single bond, forming a saturated derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated derivatives of the phenylprop-2-enoic acid moiety.
Substitution Products: Various substituted benzodioxole derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Biology and Medicine:
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or fungicides.
Cosmetics: It can be incorporated into formulations for skincare products due to its potential antioxidant properties.
Mécanisme D'action
The mechanism of action of (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparaison Avec Des Composés Similaires
(E)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
3-(6-amino-1,3-benzodioxol-5-yl)propanoic acid: A saturated derivative lacking the double bond in the prop-2-enoic acid moiety.
Uniqueness:
Structural Features: The Z-configuration of the double bond in (Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid imparts unique chemical and biological properties compared to its E-isomer.
Reactivity: The presence of the amino group and the benzodioxole ring allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
92856-23-0 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(Z)-3-(6-amino-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H13NO4/c17-13-8-15-14(20-9-21-15)7-11(13)6-12(16(18)19)10-4-2-1-3-5-10/h1-8H,9,17H2,(H,18,19)/b12-6- |
Clé InChI |
AVSNCWYLRDGFOY-SDQBBNPISA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C3=CC=CC=C3)\C(=O)O)N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C=C(C3=CC=CC=C3)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


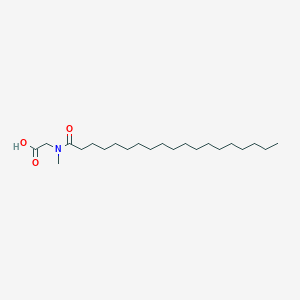
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
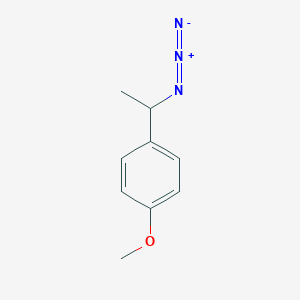
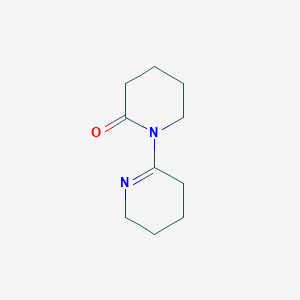
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]butanamide](/img/structure/B14355200.png)


![3-[(4,5-Dimethoxy-2-nitrophenyl)methoxy]benzoic acid](/img/structure/B14355208.png)
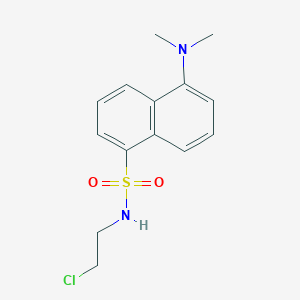
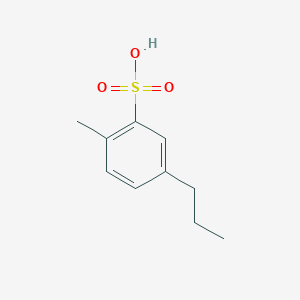
![2-[(Pyridin-3-yl)amino]naphthalene-1,4-dione](/img/structure/B14355223.png)
![2-(Phenylethynyl)-3-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B14355246.png)

